molecular formula C5H12O3 B12657247 1,2,3-Pentanetriol CAS No. 5371-48-2

1,2,3-Pentanetriol

Cat. No.: B12657247
CAS No.: 5371-48-2
M. Wt: 120.15 g/mol
InChI Key: AALKGALVYCZETF-UHFFFAOYSA-N
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Description

1,2,3-Pentanetriol is an organic compound with the molecular formula C5H12O3 It is a triol, meaning it contains three hydroxyl (OH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3-Pentanetriol can be synthesized through several methods. One common approach involves the reduction of pentane-1,2,3-tricarboxylic acid. This reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of pentane-1,2,3-trione. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the hydrogenation reaction.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Pentanetriol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form pentane-1,2,3-triol derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: Pentane-1,2,3-tricarboxylic acid.

    Reduction: Pentane-1,2,3-triol derivatives.

    Substitution: Pentane-1,2,3-trichloride.

Scientific Research Applications

1,2,3-Pentanetriol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its triol structure makes it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxyl groups.

Mechanism of Action

The mechanism of action of 1,2,3-Pentanetriol involves its ability to participate in various chemical reactions due to the presence of three hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound highly reactive. In biological systems, it can interact with enzymes and other proteins, potentially influencing biochemical pathways.

Comparison with Similar Compounds

    1,2,4-Butanetriol: Another triol with a similar structure but different hydroxyl group positions.

    1,2,5-Pentanetriol: A triol with hydroxyl groups at different positions on the pentane chain.

    Glycerol (1,2,3-Propanetriol): A well-known triol with three hydroxyl groups on a three-carbon chain.

Uniqueness: 1,2,3-Pentanetriol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical properties and reactivity compared to other triols. This unique structure makes it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

5371-48-2

Molecular Formula

C5H12O3

Molecular Weight

120.15 g/mol

IUPAC Name

pentane-1,2,3-triol

InChI

InChI=1S/C5H12O3/c1-2-4(7)5(8)3-6/h4-8H,2-3H2,1H3

InChI Key

AALKGALVYCZETF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CO)O)O

Origin of Product

United States

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